N,N-diethyl-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N,N-DIETHYL-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aniline derivatives with malonic acid or its equivalents, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
Quinoline N-oxides: Oxidized derivatives with different chemical and biological properties.
Substituted Quinolines: Compounds with various substituents on the quinoline ring, leading to diverse biological activities.
Uniqueness
N,N-DIETHYL-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N,N-diethyl-1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-4-25(5-2)23(29)19-14-22(28)26(20-9-7-6-8-18(19)20)15-21(27)24-17-12-10-16(3)11-13-17/h6-14H,4-5,15H2,1-3H3,(H,24,27) |
InChI Key |
WCZWBOOXPAJGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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